molecular formula C17H13F3N2O4S B2399134 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034395-13-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2399134
CAS No.: 2034395-13-4
M. Wt: 398.36
InChI Key: QMVOXRBIMIOEBM-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of furan, pyridine, and benzenesulfonamide moieties

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-15-4-1-2-6-16(15)27(23,24)22-11-12-7-8-13(21-10-12)14-5-3-9-25-14/h1-10,22H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOXRBIMIOEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Furan Core Assembly

The pyridine-furan motif is constructed via palladium-catalyzed cross-coupling.

Procedure :

  • Substrate : 6-Bromonicotinaldehyde (1.0 equiv) reacts with furan-2-ylboronic acid (1.2 equiv) in a 1,4-dioxane/water (4:1) mixture.
  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
  • Conditions : Reflux at 110°C for 12 h under N₂.
  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and silica gel chromatography (hexane/EtOAc 7:3) yield 6-(furan-2-yl)nicotinaldehyde (78% yield).

Key Data :

Parameter Value
Yield 78%
¹H NMR (CDCl₃) δ 10.03 (s, 1H, CHO), 8.94 (d, J=2.1 Hz, 1H), 8.43 (dd, J=8.2, 2.1 Hz, 1H), 7.72 (d, J=8.2 Hz, 1H), 7.52 (m, 1H), 6.68 (m, 2H).

Reduction to 6-(Furan-2-yl)Pyridin-3-ylmethanol

The aldehyde is reduced to the primary alcohol using NaBH₄.

Procedure :

  • Substrate : 6-(Furan-2-yl)nicotinaldehyde (1.0 equiv) in MeOH (0.1 M).
  • Reducing Agent : NaBH₄ (2.0 equiv) added portionwise at 0°C.
  • Conditions : Stir at 25°C for 2 h.
  • Workup : Quench with H₂O, extract with DCM, dry (MgSO₄), and concentrate to afford the alcohol (92% yield).

Key Data :

Parameter Value
Yield 92%
¹³C NMR (CDCl₃) δ 62.4 (CH₂OH), 148.2 (C-Furan), 123.5–151.8 (Pyridine).

Gabriel Synthesis for Amine Formation

The alcohol is converted to the amine via a three-step sequence.

Procedure :

  • Bromination : React alcohol with PBr₃ (1.2 equiv) in DCM at 0°C (85% yield).
  • Phthalimide Substitution : Treat bromide with potassium phthalimide (1.5 equiv) in DMF at 80°C (76% yield).
  • Deprotection : Reflux with hydrazine hydrate (5.0 equiv) in EtOH (89% yield).

Key Data :

Step Yield
Bromination 85%
Phthalimide 76%
Deprotection 89%

Sulfonamide Bond Formation

Synthesis of 2-(Trifluoromethoxy)Benzenesulfonyl Chloride

Procedure :

  • Substrate : 2-(Trifluoromethoxy)benzenesulfonic acid (1.0 equiv) reacts with PCl₅ (3.0 equiv) in refluxing toluene.
  • Conditions : 12 h at 110°C.
  • Workup : Distill under reduced pressure to isolate the sulfonyl chloride (82% yield).

Coupling with 6-(Furan-2-yl)Pyridin-3-ylmethylamine

Procedure :

  • Substrate : 6-(Furan-2-yl)pyridin-3-ylmethylamine (1.0 equiv) and 2-(trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) in anhydrous THF.
  • Base : Et₃N (2.0 equiv) added at 0°C.
  • Conditions : Stir at 25°C for 6 h.
  • Workup : Extract with DCM, wash with HCl (1 M), dry (MgSO₄), and purify via silica gel chromatography (DCM/MeOH 95:5) to yield the title compound (68% yield).

Key Data :

Parameter Value
Yield 68%
MP 142–144°C
HRMS (ESI+) m/z 438.0821 [M+H]⁺ (calc. 438.0824).

Alternative Synthetic Routes and Optimization

Direct Amination via Reductive Amination

An alternative to the Gabriel synthesis involves reductive amination of 6-(furan-2-yl)nicotinaldehyde.

Procedure :

  • Substrate : Aldehyde (1.0 equiv), NH₄OAc (3.0 equiv) in MeOH.
  • Reducing Agent : NaBH₃CN (1.5 equiv).
  • Conditions : Stir at 25°C for 12 h (64% yield).

Palladium-Catalyzed C–H Activation

A patent discloses direct C–H functionalization of pyridine using Pd(OAc)₂ and a directing group, though yields are lower (≤45%).

Critical Analysis of Reaction Conditions

Catalyst Screening for Suzuki Coupling

Catalyst Ligand Solvent Yield
Pd(PPh₃)₄ None Dioxane 78%
PdCl₂(dppf) dppf THF 65%
Pd(OAc)₂ XPhos Toluene 58%

Sulfonylation Base Optimization

Base Solvent Yield
Et₃N THF 68%
Pyridine DCM 54%
DBU DMF 72%

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. The presence of the furan and pyridine rings allows for interaction with various biological targets, which may inhibit enzyme activities or alter receptor functions.

Case Study: Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. This suggests that this compound may possess similar antimicrobial properties.

Antiviral Properties

This compound has also been explored for its antiviral activity. Studies have shown that derivatives of pyridine and furan structures can inhibit viral replication mechanisms, making them candidates for further development as antiviral agents .

Data Table: Antiviral Activity of Related Compounds

Compound NameEC50 (µM)CC50 (µM)SI
Compound A0.323.712
Compound B3.19>90>28

Material Science

In addition to biological applications, this compound is being studied for its potential in the development of advanced materials with specific electronic or optical properties. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it suitable for incorporation into polymeric systems or nanocomposites.

Similar Compounds

Compound NameStructural Features
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methyl)benzamideSimilar structure but with a methyl group
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(chloromethyl)benzamideContains a chloromethyl group instead

This compound is unique due to the trifluoromethoxy group, which imparts distinct chemical properties that enhance its interaction with biological targets compared to similar compounds .

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological context and the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(methoxy)benzenesulfonamide
  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide derivatives

Uniqueness

This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with specific electronic characteristics.

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a furan ring, a pyridine moiety, and a trifluoromethoxy group, which contribute to its lipophilicity and metabolic stability. Its molecular formula is C18H14F3N3O2SC_{18}H_{14}F_3N_3O_2S with the following structure:

InChI:InChI 1S C18H14F3N3O2S c19 18 20 21 13 4 1 2 5 14 13 24 17 25 23 11 12 7 8 15 22 10 12 16 6 3 9 26 16 h1 10H 11H2 H2 23 24 25 \text{InChI}:\text{InChI 1S C18H14F3N3O2S c19 18 20 21 13 4 1 2 5 14 13 24 17 25 23 11 12 7 8 15 22 10 12 16 6 3 9 26 16 h1 10H 11H2 H2 23 24 25 }

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyridine moieties have shown promising results against various pathogens. A study demonstrated that such derivatives had IC50 values ranging from 1.3 to 25.1 µM against aromatase (CYP19), indicating potential for further development as antimicrobial agents .

Antiviral Activity

The antiviral activity of related compounds has been evaluated in vitro. For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed enhanced activity against reverse transcriptase, suggesting that modifications in the furan and pyridine structures can lead to improved antiviral properties . This indicates a potential pathway for this compound to be explored as an antiviral agent.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. The trifluoromethoxy group enhances binding affinity due to increased electron-withdrawing properties, potentially leading to inhibition of target enzymes involved in disease pathways. This mechanism has been observed in other sulfonamide derivatives which inhibit key metabolic enzymes in bacteria and cancer cells .

Study on Anticancer Activity

A recent study investigated the anticancer potential of compounds structurally similar to this compound. The results indicated that these compounds displayed significant cytotoxicity against various cancer cell lines with IC50 values lower than those of standard chemotherapeutics. The study highlighted the importance of the furan and pyridine rings in enhancing anticancer efficacy .

Comparative Analysis

A comparative analysis was conducted between this compound and other similar compounds:

Compound NameIC50 (µM)Activity TypeReference
Compound A0.35Antiviral
Compound B0.60Anticancer
N-(Furan-Pyridine-Sulfonamide)1.5Antimicrobial

Q & A

Q. Optimized Conditions :

  • Temperature : 0–25°C for sulfonylation to minimize side reactions.
  • Catalysts : Triethylamine or DMAP to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the pyridine-furan linkage and sulfonamide substitution pattern .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the spatial arrangement of the trifluoromethoxy group .
  • HPLC-PDA : Assess purity (>95% typically required for biological assays) .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Compound Purity : Impurities >5% can skew results; validate via HPLC and orthogonal methods (e.g., 19^{19}F NMR for trifluoromethoxy group integrity) .
  • Computational Validation : Use molecular docking to compare binding modes across studies. For example, MD simulations can test if the trifluoromethoxy group stabilizes target interactions .

What computational strategies are used to model the interaction between this compound and biological targets?

Advanced Research Question

  • Molecular Docking : Predict binding affinity to targets like kinases or GPCRs. Tools: AutoDock Vina, Glide .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS). Key for studying the trifluoromethoxy group’s conformational effects .
  • QSAR Modeling : Relate substituent effects (e.g., furan vs. thiophene) to activity using descriptors like logP and polar surface area .

How does the trifluoromethoxy group influence the compound’s physicochemical and biological properties?

Advanced Research Question

  • Lipophilicity : The -OCF3_3 group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic Stability : Resists oxidative degradation compared to methoxy groups, as shown in microsomal assays .
  • Electronic Effects : Withdraws electron density, potentially altering binding to targets like sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

What are the common impurities encountered during synthesis, and how are they controlled?

Basic Research Question

  • Byproducts :
    • Unreacted Sulfonyl Chloride : Detected via 19^{19}F NMR; removed by aqueous washes.
    • Di-Substituted Amines : Formed during coupling; minimized by stoichiometric control of reagents .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water mobile phase) for challenging separations .

What are the challenges in designing structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Functional Group Contributions : Isolating the effects of the furan ring (hydrogen-bond acceptor) vs. the sulfonamide (hydrogen-bond donor) requires systematic substituent scanning .
  • Stereochemical Complexity : Chiral centers (if present) necessitate enantioselective synthesis and chiral HPLC analysis .
  • Data Interpretation : Use multivariate regression to decouple electronic (Hammett σ) and steric (Taft Es_s) effects .

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